N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Description
N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a bifunctional pyridine derivative characterized by two pyridine rings linked via a methylene-carboxamide bridge. The trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications. Its structural simplicity contrasts with more complex analogs, but key features like the carboxamide linkage and electron-withdrawing -CF₃ group are critical for its physicochemical and biological properties .
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O/c14-13(15,16)11-2-1-10(8-18-11)12(20)19-7-9-3-5-17-6-4-9/h1-6,8H,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKZPCLDMBBUPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=CC=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the reaction of pyridine-4-carboxaldehyde with 6-(trifluoromethyl)pyridine-3-carboxylic acid under suitable reaction conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Key Findings and Implications
- Trifluoromethyl Group: The -CF₃ group in the target compound offers superior metabolic stability and lipophilicity compared to halogens (-Cl, -F) or cyano groups in analogs.
- Carboxamide Linker : Enhances hydrogen-bonding capacity, critical for target engagement, unlike aniline or ester linkages in other compounds.
- Structural Complexity : Simpler analogs (e.g., target compound) may exhibit better pharmacokinetic profiles than larger, bicyclic derivatives.
Biological Activity
N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by research findings.
Chemical Structure and Properties
Molecular Formula: C13H10F3N3O
Molecular Weight: 295.24 g/mol
IUPAC Name: this compound
Canonical SMILES: NC(=O)c1cccc(c1)C(=O)N(C)C(F)(F)F
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Pyridine Derivatives: Starting from pyridine, various alkylation and acylation reactions are employed to introduce the trifluoromethyl and carboxamide groups.
- Coupling Reactions: The final product is often obtained through coupling reactions using reagents such as EDC·HCl or DCC, which help in forming stable amide bonds.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by targeting specific molecular pathways associated with cell proliferation and survival.
Mechanism of Action:
- Inhibition of Tyrosine Kinases: The compound has been noted to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
- Induction of Apoptosis: It promotes apoptosis in cancer cells through modulation of the MAPK/ERK signaling pathway, leading to reduced cell viability.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies
- Cancer Cell Line Study: A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a significant decrease in cell proliferation rates compared to control groups.
- Inflammation Model: In an animal model of induced inflammation, administration of the compound led to a marked reduction in paw edema, indicating its potential use as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl group is critical for enhancing biological activity. SAR studies suggest that modifications at specific positions on the pyridine ring can lead to improved potency and selectivity against targeted enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
